Ethyl 5-acetoxyindole-2-carboxylate
Description
Significance of the Indole (B1671886) Scaffold in Contemporary Medicinal Chemistry Research
The indole nucleus is a preeminent heterocyclic structure in medicinal chemistry, often described as a "privileged scaffold." nih.govresearchgate.net This designation stems from its widespread presence in natural products, alkaloids, and a multitude of bioactive molecules that form the basis for many pharmaceuticals. nih.govmdpi.com The versatility of the indole ring allows it to interact with a diverse array of biological targets, making it a focal point in the design of novel therapeutic agents. mdpi.comnih.gov
Researchers have successfully developed indole-based compounds for a wide spectrum of medical conditions, including cancer, inflammatory disorders, infections, and neurodegenerative diseases. mdpi.comnih.gov The ability of the indole scaffold to be readily functionalized enables chemists to fine-tune the pharmacological properties of molecules, leading to the discovery of new and more effective drugs. nih.govijpsr.com This inherent adaptability has cemented the indole framework as a critical component in the ongoing quest for new chemical entities (NCEs) to address significant healthcare challenges. ijpsr.com
Role of Ethyl 5-Acetoxyindole-2-carboxylate as a Pivotal Synthetic Intermediate and Building Block
This compound serves as a crucial synthetic intermediate, providing a versatile platform for constructing more complex molecules. Its structural features, particularly the reactive sites at the acetoxy and ethyl ester groups, allow for targeted chemical modifications.
The acetoxy group at the 5-position can be easily hydrolyzed to a hydroxyl group, which then provides a reactive "handle" for further functionalization. This allows for the introduction of different substituents to the indole ring, enabling the creation of a diverse library of compounds for screening in drug discovery programs. Similarly, the ethyl ester at the 2-position can be modified, for instance, through hydrazinolysis to form carbohydrazides, which are precursors for other heterocyclic systems. mdpi.com The strategic placement of these groups makes this compound a highly valuable building block for synthesizing substituted indoles with tailored properties. orgsyn.org
Overview of Research Utility in Pharmaceutical and Agrochemical Development
The application of this compound as a precursor extends into both the pharmaceutical and agrochemical sectors. In pharmaceutical research, it is instrumental in the synthesis of potential anti-cancer and anti-inflammatory agents. sigmaaldrich.com Studies have shown that derivatives synthesized from this intermediate exhibit cytotoxic effects against various cancer cell lines. Furthermore, some derivatives have demonstrated the ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, highlighting their potential for treating inflammatory diseases.
While less documented in publicly available research, the indole scaffold itself is a known component in agrochemical development. The principles of chemical synthesis and modification used in pharmaceuticals, starting from intermediates like this compound, are transferable to the creation of new pesticides and plant growth regulators. The functional groups on the molecule allow for the systematic alteration of its structure to optimize for specific biological activity, whether targeting a human protein or an agricultural pest.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-acetyloxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-17-13(16)12-7-9-6-10(18-8(2)15)4-5-11(9)14-12/h4-7,14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHLFJOLMBDDER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464097 | |
| Record name | ETHYL 5-ACETOXYINDOLE-2-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31720-89-5 | |
| Record name | ETHYL 5-ACETOXYINDOLE-2-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Ethyl 5 Acetoxyindole 2 Carboxylate and Its Derivatives
General Synthetic Strategies for Indole-2-carboxylate (B1230498) Scaffolds
The indole-2-carboxylate framework is a crucial component in many biologically active compounds and serves as a versatile building block in organic synthesis. orgsyn.org Several general methods are employed for its construction, including the well-established Fischer, Reissert, and Madelung indole (B1671886) syntheses. chemicalbook.compharmaguideline.com
The Fischer indole synthesis is a widely used method that involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.com This method is versatile and can be used to produce a variety of substituted indoles. wikipedia.org
The Reissert indole synthesis provides a multi-step route to indole-2-carboxylic acids. It begins with the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid, which can then be esterified. chemicalbook.compharmaguideline.com
The Madelung synthesis involves the base-catalyzed cyclization of N-acyl-o-toluidines at high temperatures to yield indoles. chemicalbook.comorgsyn.org While effective for certain simple indoles, the harsh conditions can limit its applicability for more complex or sensitive substrates. chemicalbook.com
More contemporary approaches often utilize palladium-catalyzed reactions. For instance, a direct oxidative C–H amination of 2-acetamido-3-arylacrylates can produce 1-acetyl indolecarboxylates, which can then be deacetylated to yield the desired indole-2-carboxylates. acs.org This method offers mild reaction conditions and tolerates a range of functional groups. acs.org
Multi-step Organic Synthesis Protocols
The synthesis of ethyl 5-acetoxyindole-2-carboxylate typically follows a multi-step protocol. A common starting point is the reductive cyclization of ethyl o-nitrophenylpyruvate or o-nitrophenylpyruvic acid. orgsyn.org This can be achieved using various reducing agents such as zinc and acetic acid, ferrous sulfate (B86663) and ammonium (B1175870) hydroxide (B78521), or through catalytic hydrogenation. orgsyn.org
Another approach involves the Nenitzescu synthesis, which is a direct method for producing 5-hydroxyindoles through the condensation of a substituted 1,4-benzoquinone (B44022) with a β-amino-substituted α,β-unsaturated carbonyl compound. chemicalbook.com The resulting 5-hydroxyindole (B134679) can then be acetylated to yield the 5-acetoxy derivative.
Esterification and Acetylation Reactions
Esterification of the carboxylic acid at the 2-position of the indole ring is a key step. This is commonly achieved by reacting the indole-2-carboxylic acid with an alcohol, such as ethanol (B145695), in the presence of an acid catalyst like concentrated sulfuric acid. nih.gov
Acetylation of a hydroxyl group on the benzene (B151609) ring of the indole nucleus, such as in 5-hydroxyindole derivatives, is another important transformation. This can be accomplished using acetylating agents like acetic anhydride (B1165640) or acetyl chloride. ias.ac.innih.gov For example, the Friedel-Crafts acetylation of 5-hydroxyindole derivatives can regioselectively introduce an acetyl group. ias.ac.in
Indole Ring System Formation
The formation of the indole ring system is the cornerstone of these synthetic strategies. As mentioned, classical methods like the Fischer, Reissert, and Madelung syntheses are frequently employed. chemicalbook.compharmaguideline.comwikipedia.orgbyjus.comorgsyn.org
Modern methods offer alternative pathways. For example, palladium-catalyzed aerobic amination of aryl C–H bonds provides a direct route to indole-2-carboxylate derivatives from readily available 2-acetamido-3-arylacrylates. acs.org The mechanism is thought to involve the formation of a palladium(II)-amidate species, which then undergoes intramolecular C-H activation and reductive elimination to form the indole ring. acs.org
N-Alkylation Approaches for Indole-2-carboxylates
The nitrogen atom of the indole ring can be alkylated to introduce further diversity into the molecular structure. mdpi.com A common method involves the use of a base, such as aqueous potassium hydroxide in acetone, to deprotonate the indole nitrogen, followed by reaction with an alkylating agent like an alkyl halide. mdpi.comgoogle.com The choice of base and solvent can be crucial; for instance, using sodium methoxide (B1231860) in methanol (B129727) can lead to transesterification of the ester group rather than N-alkylation. mdpi.com
Alternative N-alkylation methods include using dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com Copper-catalyzed N-alkylation using N-tosylhydrazones has also been developed as an efficient method. rsc.org
| Alkylation Method | Base | Solvent | Alkylating Agent | Outcome | Reference |
| Standard | aq. KOH | Acetone | Alkyl Halide | N-Alkylation | mdpi.com |
| Alternative | NaOMe | Methanol | Alkyl Halide | Transesterification | mdpi.com |
| Mild | DABCO (catalytic) | DMF/DMA | Dimethyl Carbonate | N-Methylation | google.com |
| Copper-catalyzed | KOH | Not Specified | N-Tosylhydrazone | N-Alkylation | rsc.org |
Hydrazinolysis and Subsequent Functionalization Reactions
The ester group of ethyl indole-2-carboxylates can be converted to a hydrazide through a process called hydrazinolysis. This is typically achieved by reacting the ester with hydrazine (B178648) hydrate. mdpi.comresearchgate.net The resulting indole-2-carbohydrazide is a valuable intermediate for further functionalization. mdpi.comnih.govnih.gov
These carbohydrazides can be condensed with various aldehydes and ketones to form hydrazones. mdpi.comresearchgate.net For example, reaction with aromatic aldehydes in ethanol catalyzed by acetic acid yields the corresponding N'-substituted hydrazones. mdpi.com
Heterocyclization Reactions for Derivative Synthesis
The functional groups introduced through the aforementioned reactions can be utilized to construct fused heterocyclic systems. For example, indole-2-carbohydrazides can be used to synthesize various heterocyclic derivatives. researchgate.net Reaction of indole-2-carbohydrazide with acetyl chloride can lead to the formation of indolo[2,3-d]pyridazine derivatives. researchgate.net
Furthermore, indol-2-thiosemicarbazide, which can be prepared from the carbohydrazide, can undergo heterocyclization reactions to form thiazole (B1198619) derivatives. mdpi.com These reactions significantly expand the chemical space accessible from the initial this compound scaffold.
| Starting Material | Reagent | Product | Reference |
| Indole-2-carbohydrazide | Acetyl Chloride | Indolo[2,3-d]pyridazine derivative | researchgate.net |
| Indol-2-thiosemicarbazide | Not Specified | Thiazole derivative | mdpi.com |
Acylation and Aldol (B89426) Condensation Routes for Indole-2-carboxylic Acid Analogues
The acylation of ethyl indole-2-carboxylate is a fundamental transformation for introducing acyl groups onto the indole ring. The Friedel-Crafts reaction, utilizing acyl chlorides or acid anhydrides in the presence of a Lewis acid, is a common method. jst.go.jp However, this reaction can lead to a mixture of products, with acylation occurring at the 3, 5, and 7-positions. jst.go.jpclockss.org The regioselectivity is highly dependent on the reaction conditions, including the choice of Lewis acid and solvent. jst.go.jpclockss.org For instance, using AlCl₃ often results in a mixture of 3-, 5-, and 7-acyl derivatives, whereas FeCI₃ can favor acylation at the 3-position. clockss.org With highly reactive acylating agents like chloroacetyl chloride, acylation may occur exclusively on the benzene ring, yielding a majority of the 5-isomer along with the 7-isomer. clockss.org
Aldol condensation reactions provide a pathway to construct the indole nucleus itself, leading to indole-2-carboxylic acid analogues. A notable example involves the base-catalyzed intramolecular aldol condensation of N-alkylated sulfonamides of o-aminocarbonyl compounds. researchgate.net This reaction, followed by dehydration, yields 2-substituted indole sulfonamides, which can be further hydrolyzed to produce 2-acylindoles. researchgate.net
Acid Chloride Conversion and Coupling Reactions for Carboxamide Formation
The conversion of the carboxylic acid functionality of indole-2-carboxylic acid derivatives into carboxamides is a crucial step in the synthesis of many biologically active compounds. nih.gov A common strategy involves the initial conversion of the carboxylic acid to its more reactive acid chloride. nih.gov This is typically achieved by treating the indole-2-carboxylic acid with thionyl chloride (SOCl₂). nih.gov The resulting acyl chloride can then be reacted with a variety of amines in the presence of a base, such as pyridine, to furnish the corresponding indole-2-carboxamides. nih.gov
Alternatively, direct amide coupling reactions can be employed, bypassing the need for acid chloride formation. These reactions utilize coupling agents to activate the carboxylic acid. A widely used combination is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in conjunction with hydroxybenzotriazole (B1436442) (HOBt). nih.gov This method has been successfully applied to synthesize a range of indole-2-carboxamides by coupling indole-2-carboxylic acids with various amines. nih.govnih.govnih.govmdpi.com The use of a base like N,N-diisopropylethylamine (DIPEA) is often necessary to neutralize the acid formed during the reaction. nih.gov
Regioselective Functionalization Techniques
The ability to selectively introduce functional groups at specific positions of the indole ring is critical for developing new derivatives with desired properties.
Halogenation and Dehalogenation Methodologies
Halogenation of the indole nucleus is a key strategy for introducing a versatile handle for further chemical modifications. The direct halogenation of 2-substituted indoles, including those with a trifluoromethyl group at the 2-position, can be achieved using various halogenating agents. mdpi.com For instance, N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and elemental bromine or iodine can be used to introduce chlorine, bromine, and iodine atoms, respectively, primarily at the 3-position of the indole ring. mdpi.com A one-pot reaction combining halogenation with decarboxylation/desulfonamidation and oxidation has been developed for the synthesis of 3,3-dihalo-2-oxindoles from 2-substituted indoles. researchgate.net
Dehalogenation, the removal of a halogen atom, can also be a useful synthetic transformation. Photodehalogenation has been reported for 4-haloindoles, providing a method to selectively remove a halogen from that position. acs.org Additionally, reductive dehalogenation can occur as a side reaction during other transformations, for instance, during the reaction of 3-halo-2-CF₃-indoles with nucleophiles. nih.gov The efficiency of dehalogenation can be influenced by the nature of the halogen and the reaction conditions. nih.gov
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of highly substituted indoles. mdpi.comnih.gov The Suzuki coupling, which involves the reaction of an organohalide with an organoboron species in the presence of a palladium catalyst and a base, is particularly noteworthy. wikipedia.org This reaction is widely used to form carbon-carbon bonds and can be applied to haloindole derivatives to introduce a variety of substituents. wikipedia.orgnih.gov
For instance, 3-iodoindoles can undergo Suzuki coupling with aryl and heteroaryl boronic acids to yield 1,2,3-trisubstituted indoles. nih.gov This methodology has been successfully applied in the solid-phase synthesis of indole libraries. nih.govnih.gov The reaction typically proceeds with retention of configuration for both the organoboron reagent and the halide. wikipedia.org Common byproducts in Suzuki coupling can include homocoupling products and dehalogenated compounds. youtube.com
Strategies for Structural Optimization and Derivatization
The modification of the indole scaffold is a key strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic properties of drug candidates.
Design Principles for Enhancing Biological Activity
The design of new indole derivatives with enhanced biological activity is guided by structure-activity relationship (SAR) studies. nih.govyoutube.comnih.govresearchgate.netacs.org These studies systematically modify different parts of the indole molecule and assess the impact on its biological effect. For indole acetic acid derivatives, for example, the carboxylic acid group is generally important for activity, and its replacement with other acidic functionalities often leads to a decrease in activity. youtube.com
Key positions on the indole ring for modification include the nitrogen atom, the 2-position, the 3-position, and the 5-position.
N-1 Position: Acylation of the indole nitrogen with aryl or aliphatic carboxylic acids can influence activity. youtube.com N-benzoyl derivatives substituted at the para-position of the benzoyl ring with electron-withdrawing groups like -F, -Cl, or -CF₃ have shown increased activity in some cases. youtube.com
C-2 Position: The nature of the substituent at the 2-position is critical. In some series, a methyl group at this position leads to higher activity compared to aryl substituents. youtube.com
C-5 Position: Substitution at the 5-position with groups like methoxy (B1213986) (-OCH₃), fluoro (-F), or dimethylamino (-N(CH₃)₂) has been shown to be more active than the unsubstituted analogue in certain contexts. youtube.com
Molecular docking and dynamic simulations are also employed to predict the binding modes of indole derivatives within the active sites of target proteins, providing insights for further structural optimization. nih.govresearchgate.net These computational approaches help in the rational design of new compounds with improved potency and selectivity. researchgate.net
Specific Synthetic Pathways for Related Ethyl Indole-2-carboxylate Derivatives
The structural framework of ethyl indole-2-carboxylate is a versatile scaffold that allows for the introduction of various functional groups, leading to a diverse range of derivatives with significant applications in medicinal chemistry and material science. The synthetic methodologies to achieve these derivatives are varied and tailored to the specific substituent being introduced.
Synthesis of Ethyl 5-Nitro-1H-indole-2-carboxylate
The introduction of a nitro group at the C5 position of the indole ring is a key transformation, as the nitro group can serve as a precursor for other functional groups, such as an amino group. A common method for the synthesis of Ethyl 5-Nitro-1H-indole-2-carboxylate involves the Fischer indole synthesis.
This process typically starts with the condensation reaction between p-nitrophenylhydrazine hydrochloride and ethyl pyruvate. This reaction forms the corresponding hydrazone intermediate, Pyruvic Acid Ethyl ester-4-nitro phenylhydrazone. The subsequent step is a cyclizing reaction, a key part of the Fischer indole synthesis, which is often carried out in a solvent like benzene or toluene, using a catalyst such as polyphosphoric acid. This cyclization under heated conditions (e.g., 85–115 °C) yields Ethyl 5-nitro-1H-indole-2-carboxylate. google.com The resulting product is often a white solid. nih.gov One reported synthesis achieved a 65% yield for this compound. nih.gov
The crude product can then be purified. For instance, after the reaction mixture is cooled and pH adjusted, it can be extracted with ethyl acetate (B1210297) and concentrated under reduced pressure to obtain the crude product. nih.gov
| Starting Materials | Reagents/Catalysts | Product | Yield |
| p-Nitrophenylhydrazine hydrochloride, Ethyl pyruvate | Polyphosphoric acid, Benzene | Ethyl 5-nitro-1H-indole-2-carboxylate | High google.com |
| Ethyl indole-2-carboxylate | Phosphorus oxychloride, DMF | Ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate | - |
| 5-Nitro-lH-indole-2-carboxylic acid ethyl ester | 5% Palladium on carbon, NH4COOH, EtOH | 5-Amino-lH-indole-2-carboxylic acid ethyl ester | 100% chemicalbook.com |
This table provides examples of reactions involving Ethyl 5-nitro-1H-indole-2-carboxylate and its synthesis.
Synthesis of Anilino-substituted Indole-2-carboxylates
The incorporation of an anilino group into the indole-2-carboxylate structure is a valuable strategy for developing new compounds, including potential HIV-1 integrase strand transfer inhibitors. One approach to synthesize these derivatives involves a palladium-catalyzed cross-coupling reaction.
For example, the synthesis of ethyl 3-((2-methoxyphenyl)amino)-1H-indole-2-carboxylate can be achieved by reacting a suitable indole precursor with an aniline (B41778) derivative. nih.gov A specific method involves the reaction of an indole compound with 2-methoxyaniline in the presence of a palladium catalyst, such as palladium(II) acetate, a phosphine (B1218219) ligand like 2-(dicyclohexylphosphino)-2′,4′,6′-tri-i-propyl-1,1′-biphenyl (XPhos), and a base like cesium carbonate in a solvent such as 1,4-dioxane. nih.gov The reaction mixture is typically heated to facilitate the coupling. nih.gov
This methodology allows for the creation of a C-N bond, linking the aniline moiety to the indole ring, thus generating the desired anilino-substituted indole-2-carboxylate. The synthesis of various indole-2-carboxamides often involves coupling reactions with different substituted anilines to explore their biological activities. consensus.appnih.gov
| Indole Precursor | Aniline Derivative | Catalyst/Reagents | Product |
| Ethyl 3-bromo-1H-indole-2-carboxylate | 2-Methoxyaniline | Palladium(II) acetate, XPhos, Cesium carbonate, 1,4-Dioxane | Ethyl 3-((2-methoxyphenyl)amino)-1H-indole-2-carboxylate nih.gov |
| Indole-2-carboxylic acid | Substituted anilines | Acid chloride formation followed by coupling | Indole-2-carboxamides consensus.app |
This table illustrates the synthesis of anilino-substituted indole-2-carboxylates through cross-coupling reactions.
Application of Nenitzescu Synthesis in Indole Derivatives
The Nenitzescu indole synthesis, first reported by Costin Nenitzescu in 1929, is a powerful and versatile chemical reaction for forming 5-hydroxyindole derivatives. wikipedia.orgnumberanalytics.com This reaction typically involves the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.org The resulting 5-hydroxyindole core is a fundamental structure in many biochemically significant molecules, including the neurotransmitter serotonin (B10506) and the non-steroidal anti-inflammatory drug indometacin. wikipedia.orgrevistadechimie.ro
The mechanism of the Nenitzescu reaction proceeds through a Michael addition, followed by a nucleophilic attack from the enamine pi bond, and concludes with an elimination step to form the aromatic indole ring. wikipedia.org The reaction conditions can be influenced by the choice of solvent, with highly polar solvents generally favoring the reaction. wikipedia.org
The significance of the Nenitzescu synthesis lies in its ability to construct complex indole structures, which are prevalent in natural products and pharmaceuticals. numberanalytics.comrevistadechimie.ro Its applications are extensive, finding use in the synthesis of compounds with anti-inflammatory and anticancer properties. numberanalytics.comrevistadechimie.ro For instance, it has been employed to create precursors for novel antitumor compounds. wikipedia.org Furthermore, the 5-hydroxyindole derivatives produced can be further modified, such as through acetylation, to yield compounds like 5-acetoxyindoles.
Variations of the Nenitzescu reaction, including solid-phase synthesis, have been developed to enhance its utility. wikipedia.org The reaction's adaptability allows for the use of a wide range of substituted benzoquinones and enamines, leading to a vast library of indole derivatives. wikipedia.orgrevistadechimie.ro
| Reactant 1 | Reactant 2 | Product Type | Key Applications |
| Benzoquinone | β-Aminocrotonic esters | 5-Hydroxyindole derivatives wikipedia.org | Precursors for serotonin, indometacin, antitumor compounds wikipedia.orgnumberanalytics.comrevistadechimie.ro |
| 1,4,9,10-Anthradiquinone | Enamines | Lead structures for anticancer drugs wikipedia.org | Anticancer drug design wikipedia.org |
This table summarizes the general application of the Nenitzescu synthesis in producing valuable indole derivatives.
Biological Activity and Pharmacological Research of Ethyl 5 Acetoxyindole 2 Carboxylate Derivatives
Research in Anti-cancer Agent Development
The indole (B1671886) framework is a key component of various anticancer agents, known to interact with diverse molecular targets including tubulin polymerization and protein kinases. mdpi.com This has prompted extensive research into novel indole derivatives as potential chemotherapeutics.
Several studies have highlighted the potential of indole-2-carboxylate (B1230498) derivatives in curbing the growth of colon cancer cells. For instance, a series of indole-aryl amide derivatives were synthesized and evaluated for their effects on various tumor cell lines. nih.gov One particular derivative, compound 5 (N-((1H-indol-2-yl)methyl)-4-methoxy-N-methylaniline), demonstrated noteworthy selectivity and efficacy against the HT29 human colon cancer cell line. nih.gov Further investigation revealed that this compound inhibits the proliferation of HT29 cells by inducing cell cycle arrest in the G0/G1 phase and promoting apoptosis, which was associated with the upregulation of the pro-apoptotic protein Bax. nih.gov
In another line of research, novel 5-(2-Carboxyethenyl) indole derivatives were designed and tested against the HT-29 colon cancer cell line. researchgate.net Compounds from this series, particularly those containing the 5-(2-Carboxyethenyl)indole moiety, showed significant anticancer activity, with IC₅₀ values in the low micromolar range. researchgate.net Similarly, studies on 3-(4-oxo-2-thioxothiazolidin-5-yl)-1H-indole-2-carboxylic acid derivatives identified methyl 5-fluoro-3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (compound 3a) as a highly active agent against HCT116 colon cancer cells. researchgate.net This compound was found to induce DNA damage and apoptosis in human tumor cells. researchgate.net
Additionally, a series of indole-based compounds were synthesized through the reaction of substituted benzyl (B1604629) hydrazine (B178648) with 1H-indole-2-carboxylic acid. mdpi.com Compound 4e from this series showed the highest cytotoxicity against three human cancer cell lines, including the HCT colon cancer line, with an average IC₅₀ of 2 µM. mdpi.com
Table 1: Antiproliferative Activity of Indole Derivatives Against Colon Cancer Cell Lines
| Compound/Derivative Class | Cell Line | Key Findings | Reference |
|---|---|---|---|
| Indole-aryl amide (Compound 5 ) | HT29 | Inhibits proliferation; causes G0/G1 cell cycle arrest. | nih.gov |
| 5-(2-Carboxyethenyl) indole derivatives | HT-29 | Compounds 5 , 6 , and 7 showed significant activity with IC₅₀ values of 4.67, 8.24, and 6.73 μM, respectively. | researchgate.net |
| Benzyl hydrazinyl indole (Compound 4e ) | HCT | Exhibited high cytotoxicity with an average IC₅₀ of 2 µM. | mdpi.com |
| Thioxothiazolidine indole (Compound 3a ) | HCT116 | Identified as a highly active cytotoxic agent. | researchgate.net |
Anti-inflammatory Drug Discovery
The anti-inflammatory potential of indole derivatives has been extensively explored, with many compounds showing promise in preclinical models. nih.govrsc.org One of the key mechanisms targeted in this area is the inhibition of enzymes involved in the inflammatory cascade.
5-Lipoxygenase (5-LO) is a crucial enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators derived from arachidonic acid. researchgate.netnih.gov The inhibition of 5-LO is a recognized strategy for developing anti-inflammatory drugs. nih.gov Studies have shown that certain indole derivatives can effectively inhibit this enzyme, thereby reducing the production of inflammatory leukotrienes. nih.gov
The identification of 5-LO as a therapeutic target has led to the development of specific in vitro assays to screen for potential inhibitors. These assays typically utilize purified recombinant 5-LO enzyme to measure the inhibitory activity of test compounds. For example, in the development of a dual 5-LO/sEH inhibitor, the compound KM55 was evaluated in an enzyme activity assay with the recombinant human enzymes. researchgate.net
Research has also demonstrated that the interaction with 5-lipoxygenase can be highly specific and stereoselective. Studies using enantiomers of an optically active methoxy (B1213986) alkyl thiazole (B1198619) indane derivative provided clear evidence for a specific, chiral interaction with the enzyme, where the inhibitory activity was enantio-specific. nih.gov This highlights the importance of stereochemistry in the design of potent 5-LO inhibitors. The inhibitory potential is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov
Beyond purified enzyme assays, the efficacy of 5-LO inhibitors is confirmed in cellular models, such as human whole blood assays. These models provide a more physiologically relevant environment to assess a compound's ability to suppress the biosynthesis of pro-inflammatory leukotrienes. For instance, the dual inhibitor KM55 was shown to potently attenuate the formation of leukotrienes in human whole blood. researchgate.net This demonstrates the compound's ability to engage its target in a complex biological matrix and exert its anti-inflammatory effect. The inhibition of 5-LO leads to a reduction in leukotrienes, which in turn can significantly decrease inflammatory responses such as the adhesion of leukocytes to endothelial cells. researchgate.net
Table 2: 5-Lipoxygenase (5-LO) Inhibition by Investigated Compounds
| Compound | Assay Type | Key Findings (IC₅₀ or % Inhibition) | Reference |
|---|---|---|---|
| KM55 | Recombinant enzyme & human whole blood | Potently inhibited 5-LO and attenuated leukotriene formation. | researchgate.net |
| MAK01 | In vitro 5-LO assay | IC₅₀ value of 105 μg/mL. | nih.gov |
| Methoxy alkyl thiazole indane | Biochemical and cellular assays | Demonstrated enantio-specific inhibition of 5-LO. | nih.gov |
5-Lipoxygenase (5-LO) Inhibition
Antiviral Research
The indole nucleus is a structural feature of several antiviral agents, and research continues to uncover new derivatives with potent activity against a range of viruses. nih.govresearchgate.net High-throughput screening has identified indole-2-carboxylate derivatives as a promising class of compounds with broad-spectrum antiviral potential. nih.gov
A series of novel indole-2-carboxylate derivatives were synthesized and evaluated for their in vitro antiviral activities against several DNA and RNA viruses. nih.govnih.gov The results showed that many of the compounds exhibited potent broad-spectrum activity. nih.gov Notably, compound 8f was highly effective against Coxsackie B3 (Cox B3) virus, while compound 14f showed potent inhibitory activity against influenza A. nih.gov
Further research into substituted 5-hydroxy-1H-indole-3-carboxylic acid ethyl ester derivatives revealed significant activity against the influenza A/Aichi/2/69 (H3N2) virus. researchgate.net Specifically, the hydrochlorides of ethyl 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-pyridin-3-yl-1H-indole-3-carboxylate and ethyl 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-fluoro-1H-indole-3-carboxylate suppressed the replication of the influenza virus at micromolar concentrations. researchgate.net
The antiviral applications of indole derivatives also extend to other viral families. For example, certain ethyl 2-(3-heterocycle-1H-indol-1-yl)acetate derivatives have been synthesized and shown to possess significant antiviral activity against Marek's disease virus (MDV), an alphaherpesvirus. aalto.fi More recently, in the context of the global pandemic, a derivative of 5-methoxyindole-3-carboxylic acid, dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole , was found to completely inhibit the replication of the SARS-CoV-2 virus in vitro at a concentration of 52.0 μM. actanaturae.ru
Activity Against Specific RNA Viruses (e.g., Influenza A, Bovine Viral Diarrhea Virus, Hepatitis C Virus)
Antimicrobial Activity Studies.nih.govnih.gov
The indole nucleus is a prominent scaffold in medicinal chemistry, and its derivatives have shown a wide range of antimicrobial activities. Research into derivatives of ethyl 5-acetoxyindole-2-carboxylate has primarily focused on their potential as antimicrobial agents, with particular emphasis on antimycobacterial properties. nih.govnih.gov
Derivatives of indole-2-carboxylic acids, which can be synthesized from this compound, have emerged as a promising class of antimycobacterial agents. nih.govnih.gov The global health threat posed by tuberculosis, especially with the rise of drug-resistant strains, has spurred the search for novel therapeutic agents, and indole-based compounds are at the forefront of this research.
A notable area of investigation involves the synthesis of indole-2-carboxamides from ethyl indole-2-carboxylate. nih.gov These compounds have demonstrated potent activity against various mycobacterial species, including Mycobacterium tuberculosis. nih.govnih.gov The mechanism of action for many of these derivatives is believed to be the inhibition of the essential mycobacterial membrane protein large 3 (MmpL3), which is responsible for transporting mycolic acid precursors to the cell wall. nih.govnih.gov
In one study, a series of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates were synthesized and evaluated for their antimycobacterial activity. The majority of these compounds showed significant in vitro efficacy against the H37Rv strain of M. tuberculosis. nih.gov
A critical aspect of developing new antitubercular drugs is their effectiveness against strains that have developed resistance to current first-line treatments. Indole derivatives have shown promise in this area.
For instance, a leading compound from the ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylate series, compound 5e (with a 3,4-dichlorobenzyl substituent), was found to be highly active against the standard H37Rv strain and also showed equipotent activity against drug-resistant strains of M. tuberculosis. nih.gov This suggests that the molecular target of this compound is likely different from those of commonly used antibiotics, or that it is not affected by the common resistance mechanisms.
Table 1: Antimycobacterial Activity of Ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylate Derivative 5e nih.gov
| Compound | Substituent | Target Strain | MIC (μg/mL) | Selectivity Index (SI) |
|---|---|---|---|---|
| 5e | 3,4-dichlorobenzyl | M. tuberculosis H37Rv | 0.25 | >200 |
MIC: Minimum Inhibitory Concentration; SI: Selectivity Index
Beyond simply inhibiting bacterial growth (bacteriostatic activity), it is often desirable for an antibiotic to actively kill the bacteria (bactericidal activity). Research has shown that some indole carboxylate derivatives exhibit concentration-dependent bactericidal effects. In time-kill kinetic assays, compound 5e demonstrated a bactericidal profile similar to that of first-line anti-TB drugs. nih.gov
Furthermore, the potential for synergistic effects with existing antibiotics is a key area of investigation, as combination therapy is the standard of care for tuberculosis. Compound 5e was found to exhibit synergistic activity with streptomycin, a well-known antibiotic. nih.gov This suggests that such derivatives could potentially be used to enhance the efficacy of current treatment regimens and combat drug resistance.
Table 2: Synergistic Activity of Compound 5e with Streptomycin nih.gov
| Compound Combination | Target Strain | Observation |
|---|
Antimycobacterial Agent Development (e.g., against Mycobacterium tuberculosis)
Biochemical Research Applications.benchchem.com
The diverse biological activities of indole derivatives make them valuable tools in biochemical research, particularly in the study of enzymes and receptors.
The indole scaffold is a common motif in molecules that interact with a wide array of biological receptors. researchgate.net Derivatives of this compound have been investigated for their binding affinity to specific receptors, highlighting their potential as modulators in various signaling pathways. Understanding these interactions at a molecular level is crucial for optimizing their pharmacological properties. While detailed receptor interaction analysis for antimycobacterial targets of these specific derivatives is not extensively documented, research on related indole derivatives has provided insights into their potential to bind to various protein targets. researchgate.net
Receptor Interaction Analysis
Ligand Binding Specificity Towards GABA Receptors
Gamma-aminobutyric acid type A (GABA-A) receptors are the primary inhibitory neurotransmitter receptors in the central nervous system and are the targets of widely used drugs like benzodiazepines. Research into the interaction of indole derivatives with these receptors has explored their potential to modulate GABAergic neurotransmission.
Studies have investigated indole derivatives as probes for the benzodiazepine (B76468) binding site on the GABA-A receptor complex. researchgate.net While direct research on the binding specificity of this compound itself is limited in the available literature, studies on related indole-2-carboxamide structures provide foundational insights. These investigations suggest that the indole scaffold can serve as a basis for ligands that bind to the GABA-A receptor, although the specific binding affinities and modulatory effects are highly dependent on the substitutions on the indole ring. researchgate.netresearchgate.net For instance, certain indole-2-carboxamides have been identified as allosteric modulators of the cannabinoid receptor 1 (CB1), a receptor that often has functional crosstalk with the GABAergic system. researchgate.net The exploration of heterocyclic bioisosteres of the carboxylic acid in GABA has also been a strategy to map the orthosteric binding site of the GABA-A receptor, indicating that the core structure is crucial for binding. nih.gov However, further specific studies are required to elucidate the precise ligand binding specificity of this compound derivatives at GABA receptors.
Agonism of Orphan G Protein–Coupled Receptor GPR17
The orphan G protein-coupled receptor 17 (GPR17) is considered a promising drug target for inflammatory and neurodegenerative diseases. Research has identified derivatives of indole-2-carboxylic acid as potent agonists of this receptor. Current time information in Edmonton, CA.asianpubs.org A key lead compound in this area is 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29,951), which has served as a template for extensive structure-activity relationship (SAR) studies. bohrium.comresearchgate.net
These SAR studies have revealed critical structural requirements for GPR17 agonism. Substitutions on the indole nitrogen (position 1), or at positions 5 or 7, were found to be detrimental to activity. Current time information in Edmonton, CA.asianpubs.org The 4-position of the indole ring tolerates only small substituents, while the 6-position can accommodate larger, lipophilic groups, leading to enhanced potency. Current time information in Edmonton, CA.asianpubs.orgresearchgate.net This has led to the development of highly potent GPR17 agonists. For example, a derivative with a 4-fluoro and a 6-bromo substituent (PSB-18422) exhibited an EC₅₀ value of 27.9 nM. Current time information in Edmonton, CA.asianpubs.org Another potent agonist, with a 4-fluoro and a 6-iodo substitution (PSB-18484), showed an EC₅₀ of 32.1 nM. Current time information in Edmonton, CA.asianpubs.org These findings highlight the potential of the indole-2-carboxylate scaffold in designing selective and powerful GPR17 agonists.
| Compound | Substituents | Potency (EC₅₀) | Reference |
|---|---|---|---|
| MDL29,951 | 4,6-dichloro | Moderately Potent | Current time information in Edmonton, CA.asianpubs.org |
| PSB-1737 | 6-phenoxy | 270 nM | Current time information in Edmonton, CA.asianpubs.org |
| PSB-18422 | 4-fluoro, 6-bromo | 27.9 nM | Current time information in Edmonton, CA.asianpubs.org |
| PSB-18484 | 4-fluoro, 6-iodo | 32.1 nM | Current time information in Edmonton, CA.asianpubs.org |
| PSB-1767 | 4-chloro, 6-hexyloxy | 67.0 nM | Current time information in Edmonton, CA.asianpubs.org |
| PSB-17183 | 6-hexyloxy | 115 nM (partial agonist) | Current time information in Edmonton, CA.asianpubs.org |
Kynurenine Aminotransferase-I (KAT-I) Inhibition
Kynurenine aminotransferases (KATs) are a family of enzymes responsible for the synthesis of kynurenic acid, a metabolite implicated in neurological and cognitive disorders. researchgate.net KAT-I is one of the four known isoforms. While the inhibition of KAT enzymes, particularly KAT-II, is a therapeutic strategy for conditions like schizophrenia, there is limited information in the searched scientific literature directly linking this compound or its close derivatives to the inhibition of KAT-I. researchgate.netnih.gov Research on KAT inhibitors has identified other classes of molecules, such as estrogen derivatives, that show inhibitory activity. researchgate.net For instance, estradiol (B170435) disulfate has been shown to be a potent inhibitor of both KAT-I and KAT-II. researchgate.net The development of specific inhibitors often targets the active site, where the natural substrate, kynurenine, binds. researchgate.net Without specific studies on indole-2-carboxylate derivatives, their potential to inhibit KAT-I remains speculative.
Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition
Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase that plays a crucial role in various cellular processes, and its dysregulation is linked to diseases such as Alzheimer's, bipolar disorder, and cancer. Consequently, GSK-3β is a significant therapeutic target. Research has demonstrated that derivatives of ethyl 2-carboxylate-5-monosubstituted 1H-indole are promising inhibitors of GSK-3β. asianpubs.orgresearchgate.net
A study involving the synthesis and in vitro evaluation of a series of these indole derivatives identified several compounds with significant inhibitory activity. The inhibitory potency was assessed using a luminance assay to determine the IC₅₀ values. Among the synthesized compounds, one derivative, designated Aii11, exhibited excellent inhibitory activity. Other derivatives, such as Aii1, Aii2, and Aii3, also showed promising levels of GSK-3β inhibition. asianpubs.orgresearchgate.net These findings underscore the potential of the ethyl 5-substituted-indole-2-carboxylate scaffold for developing novel GSK-3β inhibitors.
| Compound ID | Inhibitory Activity vs. GSK-3β | Reference |
|---|---|---|
| Aii11 | Excellent | asianpubs.orgresearchgate.net |
| Aii1 | Promising | asianpubs.orgresearchgate.net |
| Aii2 | Promising | asianpubs.orgresearchgate.net |
| Aii3 | Promising | asianpubs.orgresearchgate.net |
Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) Inhibition
Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) is a downstream substrate of p38 MAPK and plays a critical role in inflammatory responses by regulating the synthesis of pro-inflammatory cytokines. As such, MK-2 is an attractive target for anti-inflammatory therapies. However, based on the reviewed scientific literature, there is no direct evidence to suggest that this compound or its derivatives are inhibitors of MK-2. Research into MK-2 inhibitors has led to the discovery of other chemical scaffolds, such as furan-2-carboxamides, which have been optimized as potent and selective non-ATP-competitive inhibitors. While indole-2-carboxamides have been investigated as inhibitors for other kinases, such as CDK2, their activity against MK-2 has not been established. Further screening and specific assays would be necessary to determine if this class of compounds possesses any MK-2 inhibitory potential.
Antioxidant Potential and Evaluation
Reactive oxygen species (ROS) are implicated in a variety of diseases, making the development of antioxidant compounds a key area of research. Indole derivatives, including indole-2-carboxylic acid and its analogues, have demonstrated significant antioxidant properties. researchgate.netbohrium.com The antioxidant capacity of these compounds is often attributed to the indole nucleus itself, which can act as a scavenger of free radicals.
Comprehensive analyses of indole-2-carboxylic acid have highlighted its potential as an antioxidant agent. researchgate.netbohrium.com Experimental and computational studies on various derivatives have further elucidated their antioxidant mechanisms. The evaluation of antioxidant activity is typically performed using a battery of in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ferric ion (Fe³⁺) reducing ability, and metal chelating activity. Studies on novel series of indole-2-carboxylic acid derivatives have identified specific compounds with high antioxidant activity. For example, in one series of N-substituted derivatives, compound 3g showed notable activity, while in a series of indole-2-carboxamides, compounds 5b and 5c were found to be potent antioxidants. researchgate.net The antioxidant potential is influenced by the nature and position of substituents on the indole ring, which can modulate the electron-donating ability of the molecule.
Structure Activity Relationship Sar Studies of Ethyl 5 Acetoxyindole 2 Carboxylate and Analogues
Influence of Key Functional Groups on Reactivity and Biological Profile
The reactivity and biological functions of ethyl 5-acetoxyindole-2-carboxylate are significantly modulated by its acetoxy and ethyl carboxylate groups.
The this compound (EAI) molecule features an acetoxy group at the 5-position and an ethyl carboxylate group at the 2-position, both of which are crucial to its biological activities. The compound has been investigated for several potential therapeutic applications, including anti-inflammatory, neuroprotective, and antimicrobial effects. For instance, EAI has demonstrated the ability to mitigate inflammation by modulating inflammatory pathways and inhibiting pro-inflammatory cytokines.
The ester functionalities are key to its profile. The ethyl carboxylate at the C2 position is particularly significant. Studies on related indole (B1671886) structures have shown that the presence of a carboxylic acid group (the hydrolyzed form of the ester) at the C2 position is essential for certain biological activities. For example, in the context of AMPK activation, indole derivatives with a carboxylic acid at C2 showed full activity, whereas compounds featuring an ester group at the same position were found to be inactive. nih.gov This highlights the C2-carboxylate as a critical determinant of the molecule's interaction with specific biological targets.
The acetoxy group at C5 also plays a role. In a study assessing the anti-inflammatory effects of EAI in a murine model, its administration led to a significant reduction in paw edema and levels of pro-inflammatory cytokines like TNF-α and IL-6. The hydrolysis of this group to a hydroxyl function can also alter the compound's properties and activity.
The hydrolysis of the ethyl carboxylate group at the C2 position to its corresponding carboxylic acid has a profound impact on the biological activity of the molecule. This transformation is a critical consideration in SAR studies, as the acid and ester forms can exhibit markedly different pharmacological profiles.
Research on a series of indole-2-carboxamides, which are synthesized from the corresponding carboxylic acid, underscores the importance of this hydrolysis step. The synthesis of these amides begins with ethyl 5-chloroindole-2-carboxylate, which is first hydrolyzed to the key 5-chloroindole-2-carboxylic acid intermediate. nih.gov This carboxylic acid is then coupled with various amines to produce the final amide compounds. nih.gov This synthetic route demonstrates that the ester group often serves as a precursor, with the free carboxylic acid being the more versatile intermediate for creating a library of derivatives.
Furthermore, studies on indole-based AMPK activators have explicitly shown that the carboxylic acid at C2 is a non-negotiable requirement for activity. The replacement of this carboxylic acid with an ester group leads to a complete loss of AMPK activation, suggesting that the carboxylate group is involved in a crucial interaction, such as hydrogen bonding, with the target enzyme. nih.gov This indicates that for certain activities, this compound may function as a prodrug, becoming active only after in vivo hydrolysis to the carboxylic acid. The process of ester hydrolysis can be achieved chemically using bases like sodium hydroxide (B78521). nih.gov
Positional Effects of Substituents on the Indole Core
The biological activity of indole derivatives can be fine-tuned by introducing various substituents at different positions of the indole ring.
Systematic modifications at each position of the indole nucleus have been shown to significantly influence the biological activity of indole-2-carboxylate (B1230498) analogues.
C1 (N-alkylation): The nitrogen atom of the indole ring is a common site for modification. Alkylation at the N-1 position can be achieved using bases like aqueous potassium hydroxide in acetone. mdpi.com This modification can be critical for activity. For instance, in a series of indole Schiff bases designed as COX-2 inhibitors, substituting the N-1 position with a benzoyl group led to potent and selective inhibitors. nih.gov In another series of 5-lipoxygenase (5-LO) inhibitors based on an ethyl 5-hydroxyindole-3-carboxylate scaffold, methylation at the N-1 position was a feature of the most potent compound. nih.gov However, in some cases, an unsubstituted N-H is preferred. For indole-based AMPK activators, the indole nitrogen is generally unsubstituted, although substitution with a benzyl (B1604629) group was tolerated. nih.gov
C2: The substituent at the C2 position is fundamental. As discussed, for AMPK activation, a carboxylic acid is essential, while an ester is detrimental. nih.gov Modifications often involve converting the ethyl carboxylate to other functional groups, such as a carbohydrazide, which can then be used to synthesize further derivatives like hydrazones or thiazoles. mdpi.com
C3: The C3 position is a frequent target for substitution. In the development of allosteric modulators for the cannabinoid receptor 1 (CB1), C3 substituents were introduced via Friedel-Crafts acylation of ethyl 5-chloroindole-2-carboxylate, followed by reduction. nih.gov For indole-based AMPK activators, variations in the substitution pattern of aromatic residues at the C3 position influenced their physicochemical properties and, consequently, their activity. nih.gov In the context of COX-2 inhibitors, a specific Schiff base substituent at C3 was crucial for activity. nih.gov Enzymatic halogenation of indole derivatives often occurs at the C3 position. nih.gov
C5: The C5 position often bears substituents that modulate activity. In this compound, this position holds the acetoxy group. In other active analogues, this position is substituted with a chlorine atom, as seen in the precursor for CB1 modulators, ethyl 5-chloroindole-2-carboxylate. nih.gov Halogenation, particularly bromination, frequently occurs at the C-5 position in marine indole alkaloids, profoundly influencing their biological activity. researchgate.net
C6: The C6 position is another site for modification. Directing groups can be used to achieve C6-arylation of the indole core using copper catalysts. nih.gov In marine natural products, bromine substituents are sometimes found at the C-6 position, or at both C-5 and C-6. researchgate.net
C7: Functionalization at the C7 position is challenging but can yield potent compounds. The use of a P(O)tBu2 directing group on the indole nitrogen can facilitate C7 arylation with palladium catalysts. nih.gov In a series of multitarget-directed ligands for neurodegenerative diseases, a methoxy (B1213986) group at the C7 position of the indole nucleus was found to enhance binding affinity to the human A2A adenosine (B11128) receptor. nih.gov
The introduction of halogens and lipophilic groups onto the indole scaffold is a well-established strategy for modulating physicochemical properties and enhancing biological activity. nih.govnih.gov
Halogenation, particularly bromination and chlorination, has a profound effect. nih.gov The presence of halogen substituents on the indole ring can significantly influence biological activity. researchgate.net In many marine indole alkaloids, bromine is a common substituent, typically found at the C-5 position. researchgate.netnih.gov This is exemplified by the precursor ethyl 5-chloroindole-2-carboxylate, used in the synthesis of CB1 receptor modulators, where the C5-chloro group is a key feature. nih.gov The electronic properties of substituents on the indole nitrogen can direct halogenation to either the C2 or C3 position. An electron-withdrawing group on the nitrogen typically favors C2 halogenation. organic-chemistry.orgacs.org
Lipophilicity is another critical parameter that influences the biological properties of indole derivatives. nih.gov Attaching lipophilic residues can enhance membrane permeability and target engagement. In a series of 5-LO inhibitors, the introduction of lipophilic methyl groups on a phenylthiomethyl substituent at the C2 position was a key modification. nih.gov The most potent compound in this series featured a mesityl (2,4,6-trimethylphenyl) group, highlighting the favorable impact of these lipophilic residues. nih.gov Similarly, for COX-2 inhibitors, lipophilic substituents such as a trifluoromethylphenyl group attached at C3 were shown to fit into a hydrophobic pocket of the enzyme's active site, enhancing inhibitory activity. nih.gov
Correlation between Structural Modifications and Specific Biological Activities
Specific structural changes to the this compound framework correlate directly with distinct biological outcomes.
For anti-inflammatory activity , the core structure of this compound itself has shown promise by reducing pro-inflammatory cytokines. Further modifications targeting the 5-lipoxygenase (5-LO) pathway, a key player in inflammation, have yielded potent inhibitors. In a series of ethyl 5-hydroxyindole-3-carboxylate analogues, SAR analysis revealed that the potency was closely tied to the substitution pattern on a phenylthiomethyl group at C2. The introduction of methyl or chlorine groups, particularly in the ortho and para positions of the thiophenol ring, was the most effective modification. nih.gov This culminated in ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate, the most potent derivative, which demonstrates that a combination of N-methylation and a lipophilic, sterically hindered group at C2 leads to high 5-LO inhibitory potency. nih.gov
For activity as AMPK activators , a strict structural requirement was identified: the presence of a carboxylic acid at the C2 position is essential. Replacing this group with an ester, as in this compound, results in a loss of activity. nih.gov This suggests that for this specific target, the ester acts as an inactive precursor, requiring hydrolysis to the free acid to engage with the enzyme.
In the development of selective COX-2 inhibitors , specific substitutions at the N-1 and C-3 positions were found to be critical. Molecular modeling studies of a potent inhibitor from this class, which features an N-1 benzoyl group and a C-3 Schiff base with a trifluoromethylphenyl substituent, showed that the indole N-1 benzoyl group occupies a hydrophobic pocket in the COX-2 active site. nih.gov This indicates that a bulky, lipophilic group at N-1 is key for selective COX-2 inhibition.
The search for CB1 receptor modulators starting from ethyl 5-chloroindole-2-carboxylate showed that modifications at the C3 position and conversion of the C2-ester to an amide were crucial steps in generating active compounds. nih.gov This highlights a pathway where the initial indole ester is a scaffold for building more complex structures with specific receptor affinities.
The table below summarizes the correlation between structural features and observed biological activities for analogues related to this compound.
| Structural Modification | Biological Activity / Target | Effect | Reference |
| C2-Ethyl Carboxylate -> C2-Carboxylic Acid | AMPK Activation | Essential for activity; ester is inactive | nih.gov |
| N-1 Benzoyl group & C3-Schiff base | COX-2 Inhibition | Potent and selective inhibition | nih.gov |
| N-1 Methyl & C2-Mesitylthiomethyl (on a 5-hydroxyindole (B134679) core) | 5-Lipoxygenase Inhibition | High potency (IC50 = 0.7 µM) | nih.gov |
| C5-Halogen (e.g., Chloro) | General Bioactivity / Synthetic Precursor | Modulates activity; key feature for CB1 modulator synthesis | nih.govresearchgate.net |
| C7-Methoxy group | A2A Adenosine Receptor Binding | Enhances binding affinity | nih.gov |
Integrase Inhibitory Potency
The inhibition of HIV-1 integrase, a crucial enzyme for the replication of the virus, is a validated strategy for the treatment of AIDS. nih.govnih.gov Indole-2-carboxylic acid derivatives have emerged as a promising scaffold for the development of integrase strand transfer inhibitors (INSTIs). nih.govnih.gov Research into this class of compounds has revealed key structural features that govern their inhibitory activity.
A critical interaction for many INSTIs is the chelation of two magnesium ions within the active site of the integrase enzyme. The carboxylic acid moiety at the 2-position of the indole ring is pivotal for this interaction. nih.govnih.gov Studies on indole-2-carboxylic acid derivatives have shown that the free carboxyl group is crucial for potent inhibitory activity. For instance, hydrolysis of the ethyl ester in derivatives of ethyl 6-bromo-1H-indole-2-carboxylate to the corresponding carboxylic acid led to a significant enhancement in integrase inhibition. nih.gov
Further structural modifications have highlighted other important regions for SAR. The introduction of a halogenated aniline (B41778) at the C6 position of the indole ring has been shown to markedly improve the integrase inhibition effect, likely through π-π stacking interactions with the viral DNA. nih.gov Moreover, the addition of a long branch at the C3 position can extend into a hydrophobic cavity near the active site, further enhancing inhibitory potency. nih.gov One highly optimized analogue, compound 20a , which incorporates both a C6 modification and a C3 long branch along with the free C2-carboxylic acid, demonstrated a remarkable IC₅₀ value of 0.13 μM against integrase strand transfer. nih.gov
While specific data for this compound is not available, the existing SAR for this class suggests that the ethyl ester would likely render it less active than its corresponding carboxylic acid. The 5-acetoxy group's contribution to activity would depend on its ability to form favorable interactions within the enzyme's active site.
Table 1: Integrase Inhibitory Potency of Indole-2-Carboxylic Acid Analogues
| Compound | Description | IC₅₀ (μM) |
| Indole-2-carboxylic acid | Parent scaffold | 32.37 nih.gov |
| Compound 20a | Optimized C3 and C6 substituted indole-2-carboxylic acid | 0.13 nih.gov |
5-Lipoxygenase Inhibitory Potency
5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators implicated in various inflammatory diseases such as asthma. nih.gov Consequently, the inhibition of 5-LOX is a significant therapeutic target. nih.gov Indole derivatives have been investigated as potential 5-LOX inhibitors, with SAR studies revealing important structural determinants for their potency.
While direct inhibitory data for this compound on 5-LOX is not prevalent in the literature, studies on related indole structures provide valuable insights. For instance, a novel class of potent 5-LOX product synthesis inhibitors was developed based on the structure of pirinixic acid. Systematic modifications, including the esterification of the carboxylic acid, led to potent suppressors of 5-LOX product formation. One such derivative, an ethyl carboxylate, exhibited an IC₅₀ of 0.6 μM. nih.gov This suggests that the ethyl ester moiety, as present in this compound, is compatible with potent 5-LOX inhibition.
Table 2: 5-Lipoxygenase Inhibitory Potency of an Exemplary Ester-Containing Inhibitor
| Compound | Description | IC₅₀ (μM) |
| Compound 6d | Ethyl 2-[4-chloro-6-(quinoline-6-ylamino)-pyrimidin-2-ylsulfanyl]octane-1-carboxylate | 0.6 nih.gov |
GPR17 Agonist Activity
The G protein-coupled receptor 17 (GPR17) is an orphan receptor that has emerged as a potential drug target for inflammatory and neurodegenerative diseases. nih.govacs.org The discovery of agonists for this receptor is an active area of research. Indole-2-carboxylic acid derivatives have been identified as potent GPR17 agonists. nih.govacs.org
SAR studies of these indole-based agonists have shown that substitutions at various positions on the indole ring have a significant impact on agonist potency. For the parent compound, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29,951), substitutions at the 1-, 5-, and 7-positions were found to be detrimental to activity. acs.org This suggests that the 5-acetoxy group in this compound might reduce its agonist activity at GPR17.
However, the 6-position was found to accommodate large lipophilic residues, leading to enhanced potency. acs.org For example, a derivative with a 4-fluoro and a 6-bromo substitution (PSB-18422 ) exhibited an EC₅₀ of 27.9 nM, and another with a 4-chloro and a 6-hexyloxy substitution (PSB-1767 ) had an EC₅₀ of 67.0 nM. acs.org These findings underscore the importance of the substitution pattern on the indole ring for GPR17 agonism. The presence of the ethyl ester in this compound, as opposed to the free carboxylic acid in the potent agonists, would also be a key determinant of its activity.
Table 3: GPR17 Agonist Activity of Indole-2-Carboxylic Acid Analogues
| Compound | Description | EC₅₀ (nM) |
| MDL29,951 | 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid | Moderately potent acs.org |
| PSB-18422 | 4-fluoro-6-bromo substituted derivative | 27.9 acs.org |
| PSB-18484 | 4-fluoro-6-iodo substituted derivative | 32.1 acs.org |
| PSB-1767 | 4-chloro-6-hexyloxy substituted derivative | 67.0 acs.org |
Antimycobacterial Efficacy
The rise of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new antimycobacterial agents. The indole scaffold has been explored for this purpose, with indole-2-carboxamides showing particular promise. nih.govresearchgate.net
SAR studies on indole-2-carboxamides have demonstrated that the nature of the substituent on the amide nitrogen is critical for antimycobacterial activity. While specific data for this compound is not available, a library of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates, generated through a scaffold hopping strategy, exhibited notable in vitro efficacy against M. tuberculosis H37Rv strains. nih.gov The most active compound in this series, with a 3,4-dichlorobenzyl substituent, had a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL. nih.gov This highlights the potential of the broader indole-carboxylate scaffold in the design of new antitubercular agents.
Table 4: Antimycobacterial Efficacy of an Indole-based Analogue
| Compound | Description | MIC (μg/mL) |
| Compound 5e | Ethyl 5-(1-(3,4-dichlorobenzyl)-1H-indol-5-yl)isoxazole-3-carboxylate | 0.25 nih.gov |
Implications for Pro-drug Design and Scaffold Hopping Strategies
The this compound scaffold holds significant potential for both pro-drug design and scaffold hopping strategies in drug discovery.
The presence of the ethyl ester at the 2-position makes it a classic candidate for a pro-drug approach. Carboxylic acids often exhibit poor membrane permeability due to their charge at physiological pH. Esterification to a simple ethyl ester is a common and effective strategy to mask the charge, increase lipophilicity, and thereby enhance oral bioavailability. blumberginstitute.org In vivo, the ethyl ester can be hydrolyzed by esterases to release the active carboxylic acid. The acetoxy group at the 5-position could also potentially act as a pro-drug moiety, being hydrolyzed by esterases to reveal a 5-hydroxyindole, which may have its own distinct biological activity or serve as a handle for further metabolic transformations.
The indole-2-carboxylate framework is also a versatile template for scaffold hopping. Scaffold hopping involves replacing a core molecular structure with a different one while retaining similar biological activity. This strategy is employed to explore new chemical space, improve properties such as potency and selectivity, and circumvent existing patents. The successful generation of antimycobacterial agents by hopping from an isoxazole-3-carboxylate to an indole-based scaffold demonstrates the utility of the indole nucleus in this approach. nih.gov The diverse biological activities associated with the indole-2-carboxylate scaffold make this compound and its derivatives attractive starting points for designing novel compounds with a wide range of therapeutic applications through scaffold hopping.
Computational Chemistry and Molecular Modeling Applications in Research
Molecular Docking Analysis for Receptor-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. lupinepublishers.com This method is crucial for understanding the binding mode of potential drugs and for virtual screening of large compound libraries.
In studies involving analogs of Ethyl 5-acetoxyindole-2-carboxylate, molecular docking has been successfully employed to elucidate interactions with various therapeutic targets. For instance, a series of N-arylsulfonyl-indole-2-carboxamide derivatives were identified as potent inhibitors of fructose-1,6-bisphosphatase (FBPase), a target for type II diabetes. mdpi.com Docking studies revealed that these compounds bind to the AMP allosteric site of FBPase. mdpi.com Similarly, various indole-2-carboxamide derivatives have been docked into the active sites of kinases like EGFR and VEGFR-2 to explain their antiproliferative activity. nih.gov
The primary outputs of docking studies are binding scores, which estimate the binding affinity, and the predicted binding pose of the ligand. In the case of the FBPase inhibitors, docking scores were found to be consistent with their experimentally determined biological activities. mdpi.com For example, compound 75 in that study formed five hydrogen bonds with key residues, which was deemed significant for its stable binding. mdpi.com
Table 1: Representative Docking Study of Indole-2-Carboxamide Analogs against Kinase Targets
| Compound | Target Kinase | Inhibitory Activity (IC50) | Key Interacting Residues (Predicted) | Reference |
|---|---|---|---|---|
| Compound Va | EGFR | 71 nM | Not specified | nih.gov |
| Compound Va | BRAFV600E | 77 nM | Not specified | nih.gov |
| Compound 3 | EGFR/VEGFR-2 | 18 nM (EGFR), 45 nM (VEGFR-2) | Not specified | nih.gov |
Analysis of Binding Conformations and Key Interaction Motifs (e.g., Metal Chelation, π-π Stacking)
A detailed analysis of the docked poses reveals the specific molecular interactions that stabilize the ligand-receptor complex. These interactions are critical for a ligand's affinity and selectivity. For the indole (B1671886) scaffold, common interaction motifs include hydrogen bonds, hydrophobic interactions, and more specific interactions like π-π stacking and metal chelation.
π-π Stacking: This non-covalent interaction occurs between aromatic rings. In a study of indole-2-carboxylic acid derivatives designed as HIV-1 integrase inhibitors, binding mode analysis showed that a C6-halogenated benzene (B151609) ring on the indole core could effectively bind with a viral DNA base (dC20) through a π-π stacking interaction. nih.govrsc.org The indole ring itself can also participate in such interactions, which is a key feature in the binding of many indole-based compounds to their protein targets. mdpi.com
Metal Chelation: The ability to chelate metal ions is a crucial mechanism for many enzyme inhibitors. The active sites of enzymes like HIV-1 integrase contain essential metal ions, typically Mg²⁺. rsc.org It was discovered that the indole nucleus and the C2-carboxyl group of an indole-2-carboxylic acid inhibitor could chelate with two Mg²⁺ ions within the integrase's active site, a mechanism central to its inhibitory function. rsc.orgmdpi.com Chelating agents form stable complexes with metal ions, which can then be readily excreted or rendered inactive. nih.gov The ester group, such as the one in this compound, can also participate in forming metal-oxygen bonds in a chelate ring. documentsdelivered.com
Molecular Dynamic Simulation Studies
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. mdpi.com MD simulations are used to assess the stability of the docked conformation and to understand how the system behaves in a more realistic, dynamic environment.
In the investigation of N-arylsulfonyl-indole-2-carboxamide derivatives as FBPase inhibitors, MD simulations were performed on the most promising compounds identified through virtual screening. mdpi.com The simulations confirmed that the selected compounds could bind stably to the FBPase active site in a manner similar to the known co-crystallized ligand, validating the docking results and supporting their potential as effective inhibitors. mdpi.com
Virtual Screening Approaches for Novel Scaffold Identification
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally.
Both ligand-based and structure-based virtual screening methods are common. In one study, N'-Methylene-1H-indole-2-carbohydrazide Schiff's base derivatives were designed and evaluated in silico as potential cyclooxygenase inhibitors. researchgate.net Another comprehensive study combined pharmacophore modeling with molecular docking to screen for new FBPase inhibitors based on the N-arylsulfonyl-indole-2-carboxamide scaffold. mdpi.com This dual approach led to the identification of twelve potential hits, three of which were selected for further analysis based on their high docking scores and favorable predicted ADMET (Absorption, Distribution, Metabolism, and Excretion) properties. mdpi.com Such studies highlight how virtual screening can rapidly identify novel and diverse chemical scaffolds for therapeutic targets.
Electronic Structure and Molecular Electrostatic Potential Analysis
Molecular Electrostatic Potential (MESP) analysis is a powerful tool used to understand and predict chemical reactivity. chemrxiv.org It calculates the electrostatic potential on the electron density surface of a molecule, creating a color-coded map that identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. chemrxiv.org
Applications Beyond Biomedical Research
Materials Science Research
The indole (B1671886) nucleus is a fundamental component in many natural and synthetic functional materials. nih.govsphinxsai.com Although specific research on Ethyl 5-acetoxyindole-2-carboxylate in materials science is not extensively documented in publicly available literature, the known reactivity of indole derivatives provides a basis for exploring its potential in this field.
Development of Novel Polymeric and Coating Materials
The functional groups present in this compound, namely the ester and acetoxy groups, offer potential sites for polymerization reactions. While direct research on the use of this specific compound in polymer synthesis is not readily found, indole derivatives are known to be incorporated into polymer backbones to impart specific properties. The reactivity of the indole ring itself can also be utilized in the formation of novel polymeric structures.
Intermediates in the Synthesis of Dyes and Pigments
Indole derivatives are precursors to a variety of dyes and pigments. For instance, the synthesis of azo dyes often involves the diazotization of a primary aromatic amine followed by coupling with a suitable aromatic compound. unb.cajchemrev.comresearchgate.net Phthalocyanine pigments, another important class of colorants, can be synthesized from phthalonitrile (B49051) derivatives, which can be derived from indole precursors. mdpi.comcarlroth.com
However, a direct link or specific synthetic route utilizing this compound as an intermediate for commercially significant dyes or pigments is not explicitly detailed in the reviewed scientific literature. Research on the synthesis of novel azo dyes has explored various heterocyclic scaffolds, but specific mention of this compound is absent. unb.cacarlroth.com
Building Blocks for Bio-materials (e.g., Light-harvesting Systems, Bio-adhesion, Drug Delivery Platforms)
The inherent properties of the indole ring make it an attractive building block for advanced biomaterials.
Light-Harvesting Systems: Indole-based structures are being investigated for their potential in organic photovoltaics and light-harvesting applications due to their electronic properties. While research is ongoing in this area with various indole derivatives, specific studies detailing the use of this compound for this purpose are not currently available.
Bio-adhesion: The development of bio-adhesive materials is a significant area of research. While certain natural and synthetic polymers exhibit bio-adhesive properties, there is no specific information in the searched literature to suggest that this compound has been investigated for or is used in bio-adhesive formulations.
Drug Delivery Platforms: The structural features of this compound make it a candidate for derivatization and incorporation into drug delivery systems. However, while the broader class of indole derivatives is explored for creating nanoparticles and other drug delivery vehicles, specific research on the use of this compound in such platforms is not extensively reported.
Analytical Chemistry Applications
In analytical chemistry, compounds with high purity and stability are often used as standards for the quantification of related substances.
Utilization as a Standard for Quantification of Related Compounds
While this compound is available as a research chemical with a specified purity, there is no direct evidence in the reviewed scientific literature to indicate its established use as a primary analytical standard for the routine quantification of other related indole compounds. astechireland.ie Analytical methods for indole derivatives, such as those for determining enzyme activity, often rely on other specific standards.
Future Research Directions and Translational Potential
Exploration of Undiscovered Biological Activities and Therapeutic Applications
Initial research has identified several promising biological activities of Ethyl 5-acetoxyindole-2-carboxylate, including anti-cancer, anti-inflammatory, neuroprotective, and antimicrobial effects. However, the full spectrum of its pharmacological potential remains largely unexplored. Future investigations should aim to uncover novel therapeutic applications for this versatile scaffold.
One promising avenue is the exploration of its antiviral properties. While some indole (B1671886) derivatives have been investigated as antiviral agents, the specific activity of EAI against a broad range of viruses is yet to be determined. mdpi.com Given that indole-based compounds can act as non-nucleoside reverse transcriptase inhibitors, there is potential for EAI to be investigated in the context of retroviral infections like HIV. mdpi.com
Furthermore, the potential of EAI in metabolic disorders warrants investigation. Indole derivatives have shown promise in managing conditions like diabetes and hypertension. researchgate.net Future studies could explore the effect of EAI on key metabolic pathways and its potential as a treatment for these chronic diseases.
The anti-parasitic activities of EAI also represent an underexplored area. Indole derivatives have demonstrated potential as antiprotozoal agents, and systematic screening of EAI against various parasites could reveal new therapeutic uses. mdpi.com
Development of Highly Potent and Selective Targeted Therapies
The indole-2-carboxylic acid scaffold, the core of EAI, has been identified as a promising starting point for the development of novel, highly potent, and selective targeted therapies. rsc.org For instance, derivatives of indole-2-carboxylic acid have been developed as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. rsc.orgnih.gov This suggests that EAI could serve as a foundational molecule for designing new antiviral drugs.
Future research should focus on the rational design of EAI derivatives to enhance their potency and selectivity for specific biological targets. This can be achieved through structure-activity relationship (SAR) studies, where modifications to the EAI molecule are systematically made and their effects on biological activity are evaluated. For example, substitutions at different positions of the indole ring could lead to compounds with improved affinity and specificity for a particular enzyme or receptor. nih.gov
Computational modeling and molecular docking studies can be employed to predict the binding of EAI derivatives to target proteins, guiding the synthesis of more effective compounds. nih.gov This approach can accelerate the discovery of lead compounds for various diseases, including cancer, where indole derivatives have been shown to target key proteins like tubulin and protein kinases. eurekaselect.comnih.gov
Optimization of Synthetic Routes for Scalable Production
While this compound is commercially available, the development of optimized and scalable synthetic routes is crucial for its potential use in large-scale applications, such as pharmaceutical production. biosynth.combb-china.net Current synthetic methods for indole-2-carboxylates can be complex and may not be suitable for industrial-scale manufacturing. rsc.org
Future research should focus on developing more efficient and cost-effective synthetic strategies. This could involve the exploration of novel catalytic systems, such as those using transition metals, to facilitate the direct functionalization of the indole ring. fujifilm.com Green chemistry principles should also be integrated into the synthesis process to minimize waste and environmental impact. nih.gov This includes the use of environmentally friendly solvents and reagents.
The development of continuous flow synthesis methods could also offer a more efficient and scalable alternative to traditional batch processing. This would not only improve the yield and purity of EAI but also reduce production costs, making it a more viable candidate for commercial development.
Addressing Challenges in Drug Resistance Mechanisms
A significant challenge in modern medicine is the emergence of drug resistance, particularly in the treatment of cancer and infectious diseases. nih.govbenthamdirect.com Indole derivatives have shown potential in overcoming drug resistance mechanisms. researchgate.netnih.gov For example, some indole compounds can modulate multidrug resistance in cancer cells by inhibiting efflux pumps, which are responsible for pumping chemotherapy drugs out of the cells. mdpi.com
Future research should investigate the potential of this compound and its derivatives to act as chemosensitizers, agents that can make resistant cancer cells more susceptible to existing chemotherapy drugs. This could involve studying the effect of EAI on the expression and activity of efflux pumps and other resistance-related proteins.
Research into Advanced Formulations and Delivery Systems
The therapeutic efficacy of a drug is often limited by its physicochemical properties, such as poor solubility and bioavailability. Advanced formulations and drug delivery systems can help to overcome these limitations. nih.gov Future research should focus on developing novel formulations of this compound to enhance its therapeutic potential.
Nanoformulations, such as nanoparticles and liposomes, could be used to improve the solubility and stability of EAI, as well as to achieve targeted delivery to specific tissues or cells. mdpi.com This would not only increase the drug's efficacy but also reduce potential side effects by minimizing its exposure to healthy tissues.
The development of controlled-release formulations could also provide sustained therapeutic levels of EAI over an extended period, improving patient compliance and treatment outcomes. These advanced delivery systems could be particularly beneficial for chronic conditions where long-term treatment is required.
Further Investigation of Bio-material Applications and Functionalization
The indole scaffold is not only a key feature in many pharmaceuticals but also a versatile building block in materials science. nih.gov The functional groups present in this compound make it a suitable candidate for the functionalization of biomaterials.
Future research could explore the use of EAI to modify the surfaces of medical implants and devices to improve their biocompatibility and reduce the risk of infection. The antimicrobial properties of EAI could be harnessed to create surfaces that actively repel or kill bacteria.
Furthermore, EAI could be incorporated into polymer chains to create novel biomaterials with specific properties. For example, it could be used to develop biodegradable polymers for tissue engineering or drug delivery applications. The ability to directly functionalize the indole ring offers a pathway to a wide range of new materials with tailored functionalities. nih.gov
In-depth Mechanistic Studies of Biological Interactions
A thorough understanding of how this compound interacts with biological systems at the molecular level is essential for its rational development as a therapeutic agent. While some of its biological activities have been identified, the precise mechanisms of action are often not fully understood.
Future research should employ a range of techniques to elucidate the molecular targets and signaling pathways affected by EAI. Molecular docking studies can provide insights into how EAI binds to specific proteins, such as enzymes or receptors. nih.gov These computational predictions can then be validated through in vitro biochemical and biophysical assays.
In-depth studies in cell-based models and animal models of disease will be crucial to confirm the mechanisms of action and to evaluate the therapeutic efficacy and safety of EAI. This will provide the necessary foundation for its potential translation into clinical applications.
Table of Research Findings for this compound and its Derivatives
| Research Area | Key Findings and Future Directions |
| Undiscovered Biological Activities | Initial studies show anti-cancer, anti-inflammatory, neuroprotective, and antimicrobial effects. Future work should explore antiviral and anti-parasitic activities, and its role in metabolic disorders. mdpi.comresearchgate.netmdpi.com |
| Targeted Therapies | The indole-2-carboxylic acid scaffold is a promising starting point for novel inhibitors (e.g., HIV-1 integrase). rsc.orgnih.gov Future work includes rational design and SAR studies to create highly potent and selective therapies. nih.gov |
| Scalable Synthesis | Commercially available, but scalable synthesis needs optimization. biosynth.combb-china.net Future work should focus on green chemistry approaches and continuous flow synthesis. fujifilm.comnih.gov |
| Drug Resistance | Indole derivatives can combat drug resistance in cancer. researchgate.netnih.gov Future work should investigate EAI as a chemosensitizer and in developing therapies that target novel pathways. mdpi.com |
| Advanced Formulations | Poor solubility can limit efficacy. Future work should explore nanoformulations and controlled-release systems to improve bioavailability and targeted delivery. nih.govmdpi.com |
| Biomaterial Applications | A versatile building block for materials science. nih.gov Future work includes surface functionalization of medical devices and incorporation into novel polymers. |
| Mechanistic Studies | Precise mechanisms of action are not fully understood. Future work should use molecular docking and in vitro/in vivo models to elucidate biological interactions. nih.gov |
Q & A
Q. What are the standard protocols for synthesizing ethyl 5-acetoxyindole-2-carboxylate, and how can purity be optimized?
The synthesis typically involves indole-2-carboxylic acid as a precursor. Key steps include:
- Esterification : Reacting indole-2-carboxylic acid with ethanol under acidic conditions (e.g., H₂SO₄ or HCl) to form ethyl indole-2-carboxylate.
- Acetoxylation : Introducing the 5-acetoxy group via electrophilic substitution using acetic anhydride or acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ ~2.3 ppm for acetoxy methyl protons) .
Q. How can structural characterization of this compound be performed?
- X-ray crystallography : Resolve the crystal structure using SHELX software for refinement .
- Spectroscopy :
- ¹H/¹³C NMR : Identify substituent patterns (e.g., acetoxy at C5, ester at C2).
- FT-IR : Confirm ester (C=O stretch ~1720 cm⁻¹) and acetoxy (C-O stretch ~1240 cm⁻¹) groups.
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition : Test against kinases or cytochrome P450 isoforms using fluorescence-based assays.
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data for this compound derivatives be resolved?
- Data reconciliation : Compare torsion angles (X-ray) with NOESY NMR to assess conformational flexibility.
- DFT calculations : Optimize molecular geometry using Gaussian09 and compare theoretical/experimental IR/NMR spectra .
- Dynamic HPLC : Detect rotamers or tautomers under varying temperatures .
Q. What strategies optimize regioselectivity in electrophilic substitutions on ethyl indole-2-carboxylate derivatives?
- Directing groups : Use the ester moiety at C2 to direct electrophiles to C5 (e.g., acetoxylation via Friedel-Crafts).
- Protection/deprotection : Temporarily block reactive sites (e.g., C3 with SEM groups) to favor C5 functionalization .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic reactivity at electron-rich positions .
Q. How do electron-withdrawing substituents (e.g., acetoxy) at C5 influence indole ring reactivity?
- Electronic effects : Acetoxy withdraws electrons via resonance, reducing nucleophilicity at C3 and C7.
- Steric effects : Bulky substituents hinder reactions at adjacent positions (e.g., C4/C6).
- Experimental validation : Compare reaction rates of 5-acetoxy vs. 5-H derivatives in Suzuki couplings or nitrations .
Q. What advanced techniques elucidate the binding mechanism of this compound with biological targets?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) with immobilized proteins.
- Molecular docking (AutoDock Vina) : Simulate interactions with enzyme active sites (e.g., COX-2 or EGFR).
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Methodological Challenges
Q. How can hydrolysis of the acetoxy group during synthesis or storage be mitigated?
- Storage : Use anhydrous solvents (e.g., THF) and inert atmosphere (N₂/Ar) to prevent moisture exposure.
- Stabilizers : Add radical scavengers (e.g., BHT) or desiccants (molecular sieves).
- Alternative protecting groups : Replace acetoxy with more stable groups (e.g., TBS ethers) for long-term studies .
Q. What analytical approaches distinguish this compound from positional isomers (e.g., 4- or 6-acetoxy)?
Q. How can computational models predict the bioactivity of novel ethyl indole-2-carboxylate derivatives?
- QSAR : Train models using descriptors like logP, polar surface area, and H-bond acceptors.
- Pharmacophore mapping : Identify critical interaction features (e.g., hydrogen bonds with kinase ATP pockets).
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
